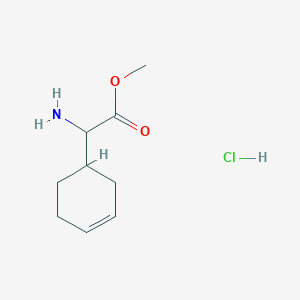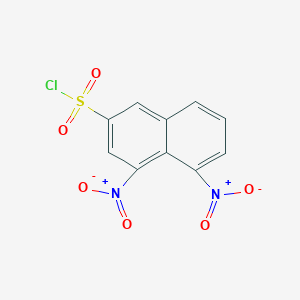![molecular formula C21H27N7O2 B2382978 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920376-40-5](/img/structure/B2382978.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C21H27N7O2 and its molecular weight is 409.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling .
Mode of Action
The compound binds to USP28, inhibiting its enzymatic activity . This inhibition disrupts the normal function of USP28, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. For instance, it can lead to the stabilization of proteins that are normally degraded through ubiquitination, altering cell cycle progression and DNA damage response . The exact downstream effects can vary depending on the cellular context and the specific proteins involved.
Pharmacokinetics
Like other triazolopyrimidine derivatives, it is expected to have good bioavailability
Result of Action
The inhibition of USP28 by this compound can have various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It can also affect the cell cycle and the epithelial-mesenchymal transition (EMT) progression in cancer cells .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with CDK2 , a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Cellular Effects
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one significantly inhibits the growth of examined cell lines . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . It binds to the active site of CDK2, leading to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
It has been observed that the compound displays potent dual activity against the examined cell lines and CDK2 .
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-5-30-16-8-6-15(7-9-16)28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBPRLFHCOHDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
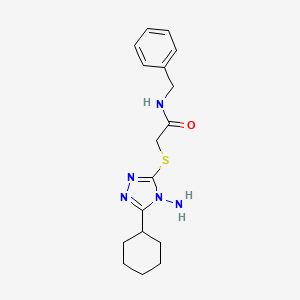
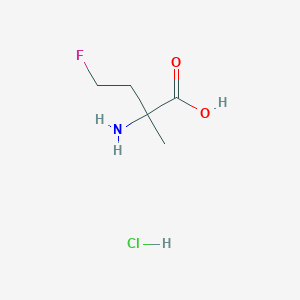
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)

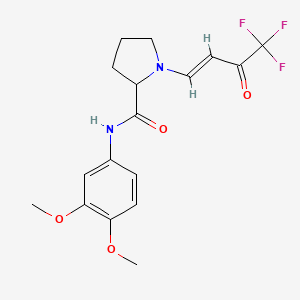
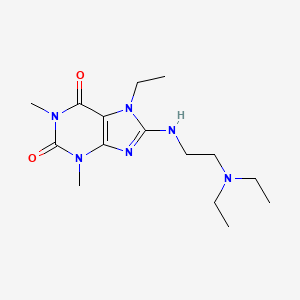


![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
